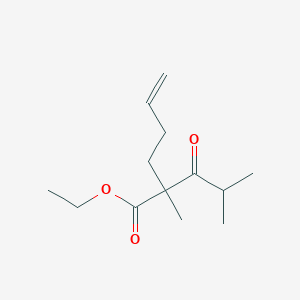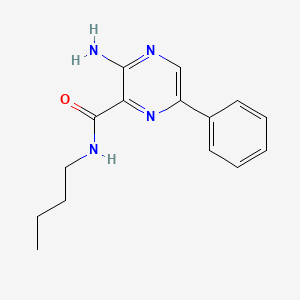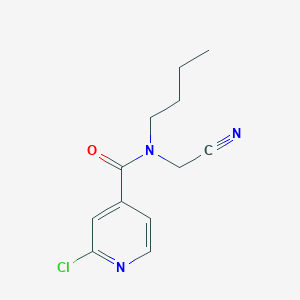![molecular formula C10H22NO5P B14303243 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid CAS No. 113194-28-8](/img/no-structure.png)
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid is an organic compound that features a carboxylic acid functional group and a phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid typically involves the reaction of a suitable phosphorylating agent with an appropriate amino acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines or phosphine oxides.
Applications De Recherche Scientifique
2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its phosphoryl group, which can interact with biological molecules.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, thereby modulating their activity. Additionally, the compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoryl amino acids: Compounds like phosphorylserine and phosphorylthreonine share structural similarities with 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid.
Phosphine oxides: These compounds also contain a phosphoryl group and exhibit similar reactivity.
Uniqueness
What sets this compound apart is its specific combination of a carboxylic acid and a phosphoryl group, which provides unique reactivity and potential for diverse applications in various fields.
Propriétés
| 113194-28-8 | |
Formule moléculaire |
C10H22NO5P |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
2-[di(propan-2-yloxy)phosphorylamino]butanoic acid |
InChI |
InChI=1S/C10H22NO5P/c1-6-9(10(12)13)11-17(14,15-7(2)3)16-8(4)5/h7-9H,6H2,1-5H3,(H,11,14)(H,12,13) |
Clé InChI |
IJLHXCGMEQHMGY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)NP(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)




![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
